A Technical Guide to the Synthesis and Characterization of 2-Iodophenylboronic Acid
A Technical Guide to the Synthesis and Characterization of 2-Iodophenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-iodophenylboronic acid (C₆H₆BIO₂), a key organoboron intermediate. Valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, this compound is a versatile building block in the synthesis of complex organic molecules for the pharmaceutical and materials science industries. This guide details a common synthetic route, purification strategies, and a full characterization profile.
Synthesis of 2-Iodophenylboronic Acid
The most prevalent method for synthesizing arylboronic acids is through the reaction of a corresponding organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] The Grignard reaction, utilizing an aryl halide as a precursor, is a robust and widely adopted approach.[3][4]
Reaction Scheme
The synthesis begins with the formation of a Grignard reagent from an appropriate di-halogenated benzene, such as 1-bromo-2-iodobenzene, which then reacts with a borate ester. The resulting boronate ester is subsequently hydrolyzed to yield the final product.
Experimental Protocol
This protocol describes the synthesis via the Grignard reagent method.
Materials:
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1-Bromo-2-iodobenzene
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Magnesium turnings
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Iodine (crystal, for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Triisopropyl borate
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Hydrochloric acid (2 M)
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Diethyl ether
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Saturated sodium chloride solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Grignard Reagent Formation: Under an inert nitrogen atmosphere, add magnesium turnings (1.2 equivalents) to a dry three-necked flask equipped with a reflux condenser and a dropping funnel. Add a single crystal of iodine. Slowly add a solution of 1-bromo-2-iodobenzene (1.0 equivalent) in anhydrous THF dropwise. The reaction may require gentle heating to initiate. Once initiated, maintain a gentle reflux for 2-3 hours until the magnesium is consumed. Cool the resulting dark Grignard solution to room temperature.
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Borylation: In a separate flask under a nitrogen atmosphere, dissolve triisopropyl borate (1.5 equivalents) in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath. Add the prepared Grignard reagent to the cold borate solution dropwise via cannula, ensuring the internal temperature does not rise above -60 °C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis (Quenching): Cool the reaction mixture in an ice bath and slowly quench by adding 2 M hydrochloric acid. Stir vigorously for 1-2 hours until two clear layers form.
-
Workup and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure to yield the crude product. The crude 2-iodophenylboronic acid can be purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol or toluene.
Characterization and Data
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized 2-iodophenylboronic acid.
Physical and Chemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 1008106-86-2 | [5] |
| Molecular Formula | C₆H₆BIO₂ | [5] |
| Molecular Weight | 247.83 g/mol | |
| Monoisotopic Mass | 247.95056 Da | [6] |
| Appearance | White to tan solid/powder | |
| Melting Point | 189-194 °C | |
| Purity | Typically ≥95% |
Spectroscopic Data
Spectroscopic analysis provides detailed structural information.
¹H NMR (Proton Nuclear Magnetic Resonance)
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Description: ¹H NMR spectroscopy is used to identify the hydrogen atoms in the molecule. The spectrum of 2-iodophenylboronic acid is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group.
-
Expected Signals:
-
Aromatic protons (4H): Signals typically appear in the range of δ 7.0-8.0 ppm. Due to the substitution pattern, these will appear as a complex multiplet.
-
B(OH)₂ protons (2H): A broad singlet is expected, which is exchangeable with D₂O. The chemical shift can vary depending on the solvent and concentration.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
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Description: ¹³C NMR provides information about the carbon skeleton of the molecule.
-
Expected Signals:
-
Aromatic carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom directly bonded to the iodine (C-I) will be shifted upfield compared to the others, while the carbon bonded to the boron atom (C-B) will appear as a broader signal.
-
FTIR (Fourier-Transform Infrared Spectroscopy)
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Description: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.[7]
-
Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference(s) |
| 3500-3200 (broad) | O-H stretch | Boronic acid (B-OH) | [8] |
| 3100-3000 | C-H stretch (aromatic) | Aryl C-H | [7] |
| ~1600, ~1475 | C=C stretch (in-ring) | Aromatic Ring | [7] |
| ~1350 | B-O stretch | B-O | [9] |
| < 1000 | C-I stretch | Aryl Iodide | - |
MS (Mass Spectrometry)
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Description: Mass spectrometry is used to determine the mass-to-charge ratio of the molecule, confirming its molecular weight.
-
Expected Value:
-
[M]⁺: The molecular ion peak is expected at m/z ≈ 247.95, corresponding to the monoisotopic mass of the compound.[6]
-
General Experimental Workflow
The overall process from synthesis to final characterization follows a structured workflow to ensure product quality and reproducibility.
References
- 1. benchchem.com [benchchem.com]
- 2. data.epo.org [data.epo.org]
- 3. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 4. CN104119367A - Preparation method of aryl boric acid - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. 2-Iodophenylboronic acid | C6H6BIO2 | CID 24866232 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
